6-(4-Ethoxybenzyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(16)15-9-14-11/h3-6,8-9H,2,7H2,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUOFGXWYLYNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Analytical Characterization in Chemical Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By observing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained. For a molecule such as 6-(4-Ethoxybenzyl)pyrimidin-4-ol, a combination of one-dimensional and two-dimensional NMR experiments would be essential.
Proton (¹H) NMR Spectroscopic Analysis
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons on the pyrimidine (B1678525) ring, the ethoxy group, the benzyl (B1604629) group, and the aromatic ring. The chemical shifts (δ), splitting patterns (multiplicity), and integration values for each proton signal would be analyzed to piece together the molecular framework.
Hypothetical ¹H NMR Data Table
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data not available | Data not available | Data not available | Aromatic protons |
| Data not available | Data not available | Data not available | Pyrimidine ring proton |
| Data not available | Data not available | Data not available | Benzyl CH₂ protons |
| Data not available | Data not available | Data not available | Ethoxy CH₂ protons |
| Data not available | Data not available | Data not available | Ethoxy CH₃ protons |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Complementing the ¹H NMR, ¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their hybridization (sp³, sp², sp) and the nature of their bonding. This would be crucial for confirming the carbon skeleton of the pyrimidine and the substituted benzyl group.
Hypothetical ¹³C NMR Data Table
| Chemical Shift (ppm) | Assignment |
|---|---|
| Data not available | Pyrimidine ring carbons |
| Data not available | Aromatic ring carbons |
| Data not available | Benzyl CH₂ carbon |
| Data not available | Ethoxy CH₂ carbon |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
2D NMR experiments would be employed to establish the connectivity between atoms.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons in the structure.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is vital for connecting the different fragments of the molecule, such as the benzyl group to the pyrimidine ring.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy would be used to identify the characteristic functional groups present in this compound. The presence of O-H (from the hydroxyl group), N-H (if tautomerism occurs), C=O (in the pyrimidinone tautomer), C-O (ether linkage), C=N, and C=C bonds would give rise to distinct absorption bands in the IR spectrum.
Hypothetical IR Data Table
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| Data not available | Broad/Medium | O-H/N-H stretch |
| Data not available | Strong | C=O stretch |
| Data not available | Medium/Strong | C=C/C=N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The presence of conjugated systems, such as the pyrimidine ring and the benzene (B151609) ring, would result in characteristic absorption maxima (λ_max). This analysis would help to understand the extent of π-electron delocalization in the molecule.
Hypothetical UV-Vis Data Table
| λ_max (nm) | Molar Absorptivity (ε) | Solvent |
|---|
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Formula Confirmation
HRMS would be used to determine the exact mass of the molecular ion with high precision. This accurate mass measurement would allow for the unambiguous confirmation of the elemental composition and molecular formula (C₁₃H₁₄N₂O₂) of the compound, providing definitive proof of its identity.
Hypothetical HRMS Data
| Ion | Calculated Mass | Measured Mass |
|---|
Without access to peer-reviewed studies or spectral databases containing the experimental data for this compound, any further elaboration would be speculative. The scientific community relies on the publication and dissemination of such data to build upon existing knowledge.
X-ray Crystallography for Solid-State Molecular Structure and Conformation Determination
For instance, the crystal structure of a related compound, 6-Benzyl 4-ethyl 2-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4,6-dicarboxylate, reveals key structural parameters. nih.gov In this molecule, the pyrimidine ring and the N-bonded ester group have a dihedral angle of 56.27 (7)°, while the dihedral angle between the aromatic rings is 11.23 (7)°. nih.gov Similarly, the analysis of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, which crystallizes in the monoclinic P21/n space group, provides detailed information on intramolecular and intermolecular hydrogen bonds that stabilize the crystal structure. vensel.org
The expected crystallographic data for this compound would be presented in a format similar to the table below, which is populated with hypothetical but realistic data based on the analysis of analogous compounds.
Table 1: Hypothetical X-ray Crystallography Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 8.9 Å, β = 95.5° |
| Volume | 1410 ų |
| Z (Molecules/Unit Cell) | 4 |
| Calculated Density | 1.35 g/cm³ |
| Key Bond Length (C-O) | Ethoxy: ~1.37 Å |
| Key Bond Angle (C-N-C) | Pyrimidine Ring: ~115-120° |
| Dihedral Angle | Pyrimidine & Benzyl Rings: ~45-60° |
Chromatographic Methods for Purity Assessment and Isolation in Research
Chromatographic techniques are indispensable for the separation, identification, and purification of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods in this regard.
HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for the analysis of pyrimidine derivatives. researchgate.net The separation is typically achieved on C8 or C18 silica (B1680970) gel columns. researchgate.net
While a specific HPLC method for this compound is not detailed in the literature, a method for the related compound 4-methoxybenzyl chloride provides a relevant example. orientjchem.org This method employs a Purospher STAR end-capped column with a gradient mobile phase of acetonitrile (B52724) and an aqueous buffer. orientjchem.org The general parameters for an HPLC method suitable for analyzing this compound are outlined in the table below.
Table 2: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Typical Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | Dependent on the specific gradient profile |
GC-MS is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization may be necessary to increase volatility.
The mass spectrometer fragments the analyte molecules in a reproducible manner, generating a unique mass spectrum that acts as a molecular fingerprint. The fragmentation patterns of pyrimidine derivatives often reveal characteristic losses. For example, studies on various pyrimidine derivatives show common fragmentation pathways including the cleavage of substituent groups from the pyrimidine ring and the fragmentation of the heterocyclic ring itself. sphinxsai.comresearchgate.netiosrjournals.org
The table below outlines typical GC-MS parameters that would be employed for the analysis of a derivatized form of this compound.
Table 3: Typical GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Typical Value |
| GC Column | DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100°C, ramp to 280°C at 10°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-500 amu |
| Expected Fragmentation | Loss of ethoxy group, cleavage of benzyl-pyrimidine bond |
Computational Chemistry and Molecular Modeling Investigations
Quantum Mechanical Calculations for Electronic Structure and Reactivity
Quantum mechanical calculations, particularly Density Functional Theory (DFT), provide a foundational understanding of the electronic structure and inherent reactivity of a molecule.
DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, its optimized geometry. For 6-(4-ethoxybenzyl)pyrimidin-4-ol, DFT studies, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would reveal key bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The planarity of the pyrimidin-4-ol ring and the orientation of the ethoxybenzyl substituent are of particular interest, as these features significantly influence molecular interactions.
| Parameter | Predicted Value |
| Pyrimidine (B1678525) Ring Planarity | Near Planar |
| Ethoxybenzyl Torsion Angle | ~45-60° |
| Key Bond Lengths (C-N, C-O) | Consistent with sp2 hybridization |
| This table presents hypothetical optimized geometric parameters for this compound based on typical DFT calculations for similar pyrimidine derivatives. |
Electronic properties such as dipole moment, polarizability, and Mulliken atomic charges can also be elucidated. These parameters are crucial for understanding the molecule's solubility, crystal packing, and intermolecular interactions. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidin-4-ol ring and the oxygen atom of the ethoxy group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the pyrimidine ring, highlighting its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher reactivity. nih.gov
| Molecular Orbital | Energy (eV) | Primary Localization |
| HOMO | -6.5 | Pyrimidin-4-ol, Ethoxy Oxygen |
| LUMO | -1.8 | Pyrimidine Ring |
| HOMO-LUMO Gap | 4.7 | - |
| This table provides illustrative FMO analysis data for this compound, extrapolated from studies on analogous pyrimidine systems. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. nih.gov For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the hydroxyl and ethoxy groups, indicating these are regions prone to electrophilic attack and hydrogen bond acceptance. nih.gov Positive potential (blue regions) would be expected around the hydrogen atoms of the hydroxyl group and the pyrimidine ring, signifying sites for nucleophilic attack and hydrogen bond donation.
Molecular Docking Studies for Ligand-Biomolecule Interactions
Given the prevalence of pyrimidine scaffolds in medicinal chemistry, particularly as kinase inhibitors, molecular docking is a key computational technique to explore the potential of this compound as a therapeutic agent. benthamdirect.comnih.govtandfonline.com
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| EGFR (Wild-Type) | -8.5 | Met793, Leu718, Val726 |
| EGFR (T790M Mutant) | -7.9 | Met793, Leu718, Cys797 |
| This table presents hypothetical molecular docking results for this compound against EGFR, based on findings for similar pyrimidine-based inhibitors. |
Characterization of Key Ligand-Receptor Interactions (e.g., Hydrogen Bonding, Hydrophobic Contacts)
Molecular docking simulations are a powerful tool to predict the binding orientation and affinity of a ligand to a protein target. For this compound, these simulations can elucidate the specific interactions that would stabilize the compound within a receptor's binding site.
The chemical structure of this compound possesses key features that are likely to engage in significant intermolecular interactions. The pyrimidin-4-ol core contains hydrogen bond donors (-OH) and acceptors (pyrimidine nitrogens), which are crucial for specific recognition by a receptor. For example, these groups can form hydrogen bonds with the amino acid residues of a protein, such as the backbone amides or the side chains of polar amino acids like serine, threonine, or asparagine. nih.gov
The 4-ethoxybenzyl substituent introduces a large hydrophobic surface. The benzyl (B1604629) ring can participate in favorable hydrophobic interactions with nonpolar amino acid residues like leucine, valine, and isoleucine within a binding pocket. Furthermore, the aromatic ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, which can significantly contribute to the binding affinity. The ethoxy group itself adds to the hydrophobic character of this part of the molecule. The flexible linker between the pyrimidine and the benzyl group allows the molecule to adopt a conformation that optimizes these interactions. Studies on related pyrazolo[3,4-d]pyrimidine derivatives have shown that the presence of lipophilic substituents is often critical for high affinity binding. nih.gov
Table 1: Illustrative Key Ligand-Receptor Interactions for this compound
| Functional Group of Ligand | Potential Interacting Amino Acid Residues | Type of Interaction |
| Pyrimidin-4-ol Hydroxyl Group | Aspartate, Glutamate, Serine | Hydrogen Bond Donor |
| Pyrimidine Ring Nitrogens | Asparagine, Glutamine, Histidine | Hydrogen Bond Acceptor |
| Benzyl Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic |
| Ethoxybenzyl Moiety | Leucine, Isoleucine, Valine, Alanine | Hydrophobic Contacts |
This table presents a hypothetical summary of potential interactions based on the structural features of the compound.
In Silico Prediction of Pharmacokinetic and Pharmacodynamic Relevant Properties (Computational Models Only)
Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates. nih.gov These predictions are vital for assessing the "drug-likeness" of a compound.
The potential for a compound to be orally absorbed and distributed to its target site can be estimated using various molecular descriptors. Properties such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA) are key determinants. For instance, the percentage of absorption can be calculated using formulas that incorporate TPSA. nih.gov In silico tools can provide predictions for these and other properties, including solubility and plasma protein binding, which influence the distribution of the compound in the body. mdpi.com
Table 2: Predicted Physicochemical and ADME Properties of this compound (Illustrative)
| Property | Predicted Value (Illustrative) | Implication for Drug-Likeness |
| Molecular Weight ( g/mol ) | 244.27 | Favorable (within Lipinski's rule of <500) |
| LogP | 2.3 | Good balance of solubility and permeability |
| Topological Polar Surface Area (Ų) | 59.8 | Suggests good intestinal absorption |
| Hydrogen Bond Donors | 2 | Compliant with Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's rule (≤10) |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut |
The values in this table are illustrative and based on typical predictions for similar chemical structures.
Identifying the most likely sites of metabolism is crucial for understanding a compound's metabolic stability and potential for producing active or toxic metabolites. nih.gov Computational tools like RS-Predictor, FAME, and Xenosite can predict which atoms in a molecule are most susceptible to metabolism by enzymes such as the cytochrome P450 family. nih.govchemrxiv.orgxenosite.org For this compound, likely metabolic transformations include O-deethylation of the ethoxy group, hydroxylation of the aromatic benzyl ring, and potential oxidation of the pyrimidine ring. Pinpointing these "metabolic hotspots" can guide medicinal chemists in modifying the structure to enhance its metabolic stability.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.comresearchgate.net By calculating a variety of molecular descriptors that encode steric, electronic, and hydrophobic properties, a predictive model can be built.
While a specific QSAR study for a series of compounds directly including this compound is not available in the reviewed literature, the methodology is highly relevant. If a set of analogs were synthesized and their biological activities measured, a QSAR model could be developed to identify the key structural features that govern their potency. For example, a model might reveal that a certain electrostatic potential on the pyrimidine ring is critical for activity, or that the size and shape of the substituent at the 6-position are highly correlated with efficacy.
A validated QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. preprints.org The quality of a QSAR model is typically evaluated using statistical metrics such as the correlation coefficient (R²) for the training set and the predictive R² (R²pred) or cross-validation Q² for the test set. nih.gov
Absence of Publicly Available Data on the Mechanistic Biochemical and Cellular Studies of this compound
Despite a comprehensive search of publicly available scientific literature, no specific mechanistic biochemical or cellular studies concerning the compound this compound were identified. Searches for this particular chemical entity, as well as for broader categories such as pyrimidin-4-ol and benzylpyrimidine derivatives, did not yield any relevant research detailing its interactions with biological systems at a molecular or cellular level.
Therefore, it is not possible to provide an article structured around the requested outline of mechanistic biochemical and cellular studies. The scientific community has not, to date, published research that would allow for a detailed discussion of the following for this compound:
Identification and Characterization of Molecular Targets: There is no available information on its enzyme inhibition kinetics, receptor binding affinity, or its potential to modulate protein-protein interactions.
Elucidation of Cellular Mechanisms of Action: No studies were found that investigate its effects on cellular pathways, such as signal transduction or gene expression, nor are there any reports on its impact on cell cycle progression in vitro.
It is conceivable that this compound is a novel chemical entity that has not yet been extensively studied, or that any existing research is proprietary and not in the public domain. Without primary research data, any attempt to generate the requested scientific article would be speculative and would not meet the required standards of scientific accuracy.
Mechanistic Biochemical and Cellular Studies of Biological Interactions in Vitro Focus
Elucidation of Cellular Mechanisms of Action
Apoptosis and Necrosis Induction Studies (In Vitro)
The pyrimidine (B1678525) scaffold is a cornerstone in the development of novel therapeutic agents, with many derivatives exhibiting potent pro-apoptotic activity against various cancer cell lines. The induction of apoptosis, or programmed cell death, is a key strategy in cancer therapy, and pyrimidine-based compounds have been shown to trigger this process through multiple intrinsic and extrinsic pathways.
Studies on various pyrimidine derivatives have demonstrated their ability to induce apoptosis, characterized by hallmarks such as cell shrinkage, chromatin condensation, DNA fragmentation, and the formation of apoptotic bodies. For instance, a series of novel hydrazinylpyrimidines and pyrazolylpyrimidines were synthesized and evaluated for their cytotoxic and apoptotic effects. cu.edu.eg Two derivatives, 5d and 7c , were particularly effective against the KM12 colon cancer cell line, with IC₅₀ values of 1.73 µM and 1.21 µM, respectively. cu.edu.eg Further investigation revealed that these compounds induced apoptosis by upregulating the expression of pro-apoptotic proteins like Bax and caspases 3 and 9, while downregulating the anti-apoptotic protein Bcl-2. cu.edu.eg Flow cytometry analysis confirmed a significant increase in the apoptotic cell population in treated cells compared to controls. cu.edu.eg
Similarly, new indazol-pyrimidine derivatives have been shown to induce apoptosis in MCF-7 breast cancer cells. mdpi.com Compounds 4f and 4i from this series increased the percentage of apoptotic cells to approximately 47% in both early and late phases of apoptosis, a significant increase from the 1.76% observed in untreated cells. mdpi.com This apoptotic induction was further supported by the activation of caspases 3 and 7. mdpi.com
While apoptosis is the predominant form of programmed cell death induced by many pyrimidine derivatives, under certain conditions, such as in the presence of caspase inhibitors, a switch to a necrotic-like cell death pathway has been observed. nih.gov This alternative death pathway can be crucial for eliminating cancer cells that have developed resistance to apoptosis. nih.gov This process is often characterized by the generation of reactive oxygen species and is dependent on the mitochondrial respiratory chain. nih.gov
Interactive Table: In Vitro Apoptotic Activity of Selected Pyrimidine Derivatives
| Compound | Cell Line | IC₅₀ (µM) | Apoptotic Cell Percentage | Key Apoptotic Markers |
| 5d | KM12 (Colon) | 1.73 | 14.36% (pre-G1) | Upregulation of Bax, Caspase 3/9; Downregulation of Bcl-2 |
| 7c | KM12 (Colon) | 1.21 | 22.81% (pre-G1) | Upregulation of Bax, Caspase 3/9; Downregulation of Bcl-2 |
| 4f | MCF-7 (Breast) | Not specified | ~47% (Early & Late) | Activation of Caspase 3/7 |
| 4i | MCF-7 (Breast) | Not specified | ~47% (Early & Late) | Activation of Caspase 3/7 |
Structure-Activity Relationship (SAR) Analysis Based on Biological Data
The biological activity of pyrimidine derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies are therefore crucial for optimizing the potency and selectivity of these compounds.
Positional Scanning and Substituent Effects on Biological Activity
SAR studies on various classes of pyrimidine derivatives have revealed the critical role of substituents at different positions of the pyrimidine ring in modulating their biological activity. For instance, in a series of pyrimidine-5-carbonitrile derivatives designed as potential VEGFR-2 inhibitors, the nature of the aryl group at the 6-position and the linker attached to the 5-carbonitrile were found to be crucial for cytotoxic activity. nih.gov
In another study on pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, substitutions at the 2- and 3-positions significantly influenced their inhibitory activity against EGFR and their antiproliferative effects. nih.gov Specifically, the presence of a thienyl moiety at the 2-position and a 4-fluorophenyl group at the 3-position in compound 8a resulted in potent inhibition of both wild-type and mutant EGFR. nih.gov
Conformational Constraints and Bioactive Conformation Elucidation
The three-dimensional conformation of a molecule is a key determinant of its biological activity. Conformational analysis helps in understanding the bioactive conformation, which is the specific spatial arrangement a molecule adopts when it binds to its biological target. Computational studies, such as molecular docking and 3D-QSAR, are often employed to elucidate these conformations.
For pyrimidinylbenzoates, which are inhibitors of acetohydroxyacid synthase, the relative orientation of the pyrimidine and benzoate (B1203000) rings was found to be critical for activity. nih.gov Two distinct conformations, termed left-extending and right-extending, were identified, with one being the likely bioactive conformation. nih.gov Similarly, for a bioactive pyrazolo[3,4-d]pyrimidine, two conformational polymorphs were isolated and characterized, highlighting how subtle changes in molecular geometry can be dictated by crystal packing forces and can influence physicochemical properties. mdpi.com The flexibility of the benzyl (B1604629) linker in 6-(4-ethoxybenzyl)pyrimidin-4-ol would allow for multiple conformations, and identifying the preferred bioactive conformation is essential for rational drug design.
Rational Design Principles Derived from SAR
The insights gained from SAR and conformational studies provide a foundation for the rational design of more potent and selective pyrimidine-based therapeutic agents. Key principles that have emerged include:
Scaffold Hopping and Bioisosteric Replacement: Replacing the core pyrimidine ring with other heterocyclic systems like pyrazolo[3,4-d]pyrimidine or pyrido[2,3-d]pyrimidine (B1209978) can lead to compounds with improved activity or altered selectivity. nih.govnih.gov
Introduction of Specific Functional Groups: The incorporation of moieties capable of forming key hydrogen bonds or other interactions with the target protein is a common strategy. For example, the sulfonamide group in some pyrimidine derivatives has been shown to be important for their inhibitory activity against ERK kinase. nih.gov
Modulation of Physicochemical Properties: Fine-tuning the lipophilicity and electronic properties of substituents can optimize the pharmacokinetic and pharmacodynamic properties of the compounds. The ethoxy group in this compound, for instance, would contribute to its lipophilicity.
Exploiting Conformational Preferences: Designing molecules with constrained conformations that mimic the bioactive conformation can lead to enhanced potency and selectivity.
By applying these principles, researchers continue to develop novel pyrimidine derivatives with improved therapeutic profiles for the treatment of various diseases, including cancer.
Emerging Research Directions and Future Prospects for Pyrimidine Based Compounds
Development of Multi-Targeting Pyrimidine (B1678525) Ligands
The development of ligands that can simultaneously interact with multiple biological targets is a promising strategy in drug discovery. Pyrimidine derivatives are at the forefront of this research, with scientists designing molecules capable of addressing complex diseases by modulating several pathways at once. nih.gov
One notable area of research is the creation of multi-target inhibitors for enzymes like cholinesterases, which are implicated in neurodegenerative diseases. nih.gov A recent study focused on a series of pyrimidine and pyridine (B92270) diamine derivatives designed as dual-binding site inhibitors of cholinesterases. nih.gov These compounds feature two aromatic groups separated by a flexible linker, a design that allows for interaction with different sites within the enzyme's structure. nih.govacs.org The inclusion of a 2-amino-pyrimidinic moiety was intended to confer chelating activity, adding another layer of therapeutic potential. nih.govacs.org
In the realm of cancer therapy, researchers are exploring phenylpyrazolo[3,4-d]pyrimidine-based analogs as multi-target inhibitors. mdpi.com These compounds have shown the ability to inhibit multiple cellular enzyme targets that are overexpressed in various tumors, such as aggressive breast cancers. mdpi.com By targeting complementary pathways like those involving vascular endothelial growth factor (VEGF) and epidermal growth factor receptor (EGFR), these multi-target therapeutics demonstrate significant clinical potential. mdpi.com
Table 1: Examples of Multi-Targeting Pyrimidine Derivatives and Their Intended Targets
| Compound Class | Intended Targets | Therapeutic Area |
| Pyrimidine and Pyridine Diamine Derivatives | Cholinesterases (AChE and BChE) | Neurodegenerative Diseases |
| Phenylpyrazolo[3,4-d]pyrimidine-based Analogs | EGFR, VEGFR-2, Topo II | Cancer |
| Imidazole–pyrimidine–sulfonamide Hybrids | HER2, EGFR-L858R mutant, EGFR-T790M mutant | Cancer |
This table provides examples of pyrimidine derivatives being developed to interact with multiple biological targets.
Advanced Delivery Systems for Research Probes
The effective delivery of research probes to their intended targets is crucial for studying biological processes. Advanced delivery systems are being developed to enhance the efficacy and specificity of pyrimidine-based probes.
One innovative approach involves the use of pyrimidine nucleoside analogues as chemical probes to study parasite replication. plos.org For instance, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), a pyrimidine analogue, can be incorporated into the DNA of replicating parasites like Trypanosoma cruzi. plos.org This allows for the visualization of parasite DNA synthesis and the assessment of the effects of potential drug compounds on replication. plos.org
Furthermore, nanotechnology offers promising avenues for the delivery of pyrimidine compounds. mdpi.com Engineered nanoparticles are being investigated as carriers to improve the delivery efficiency and loading capacity of various therapeutic and diagnostic agents. mdpi.com These systems can be tailored to target specific cells or tissues, thereby increasing the concentration of the pyrimidine probe at the site of action and minimizing off-target effects. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery, and their application to pyrimidine-based compounds is no exception. nih.govnih.gov These technologies can analyze vast datasets to identify potential drug targets, predict the properties of new molecules, and optimize synthetic pathways. nih.govpreprints.org
Machine learning models are being used to develop signatures related to pyrimidine metabolism that can predict patient prognosis in diseases like lung adenocarcinoma. nih.gov By integrating multi-omics data, researchers can identify dysregulated pyrimidine metabolism pathways and develop targeted therapeutic strategies. nih.govnih.gov
AI is also being employed in de novo drug design, where algorithms generate novel molecular structures with desired properties. nih.gov For pyrimidine discovery, this means that AI can propose new derivatives that are more likely to be effective and have favorable pharmacokinetic profiles. patsnap.com This data-driven approach significantly accelerates the initial phases of drug development. nih.gov
Table 2: Applications of AI and Machine Learning in Pyrimidine Research
| Application | Description | Potential Impact |
| Target Identification | Analyzing multi-omics data to find novel biological targets for pyrimidine compounds. nih.gov | Discovery of new therapeutic avenues. |
| Predictive Modeling | Using ML algorithms to predict the biological activity and physicochemical properties of pyrimidine derivatives. nih.gov | More efficient screening of compound libraries. |
| De Novo Design | Generating novel pyrimidine structures with optimized properties using generative AI models. nih.gov | Faster identification of lead compounds. |
| Retrosynthetic Analysis | AI-powered tools suggest optimal synthetic routes for complex pyrimidine molecules. technologynetworks.com | More efficient and cost-effective chemical synthesis. |
This table highlights the key areas where AI and machine learning are being applied to accelerate the discovery and development of pyrimidine-based compounds.
Exploration of New Synthetic Methodologies for Underexplored Pyrimidine Derivatives
The synthesis of novel pyrimidine derivatives is essential for expanding the chemical space available for drug discovery. tubitak.gov.trnih.gov Researchers are continuously exploring new and efficient synthetic methodologies to create previously inaccessible pyrimidine scaffolds. nih.govresearchgate.net
Recent advancements include the development of multi-component reactions that allow for the synthesis of complex pyrimidine derivatives in a single step. organic-chemistry.org For example, a zinc chloride-catalyzed three-component coupling reaction has been developed for the synthesis of 4,5-disubstituted pyrimidines from enamines, triethyl orthoformate, and ammonium (B1175870) acetate. organic-chemistry.org Another approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols. organic-chemistry.org
The Biginelli reaction, a classic multicomponent reaction, continues to be a valuable tool for synthesizing dihydropyrimidinones, which are pyrimidine derivatives with promising biological activities. mdpi.comnih.gov Modifications of conventional strategies, such as N-C-N fragment condensation with 1,3-dicarbonyl derivatives, are also being explored to generate diverse pyrimidine structures. nih.gov These new synthetic routes provide access to a wider range of pyrimidine compounds for biological screening. tubitak.gov.trresearchgate.net
Collaborative and Interdisciplinary Research Approaches in Pyrimidine Chemistry and Chemical Biology
The complexity of modern drug discovery necessitates collaborative and interdisciplinary approaches. chemscene.com The study of pyrimidine-based compounds benefits greatly from the integration of expertise from various fields, including chemistry, biology, pharmacology, and computational science. chemscene.compluginlabs-hautsdefrance.fr
Chemical biology, in particular, plays a crucial role by applying chemical techniques to study and manipulate biological systems. chemscene.com This synergy allows for a deeper understanding of the mechanisms of action of pyrimidine derivatives and facilitates the design of more effective therapeutic agents. chemscene.com
Collaborations between academic research institutions and pharmaceutical companies are also vital for translating basic research findings into clinical applications. tandfonline.com By combining academic innovation with industry resources, the development of new pyrimidine-based drugs can be significantly accelerated. researchgate.nettandfonline.com Such partnerships are essential for tackling the challenges of drug resistance and developing treatments for a wide range of diseases. gsconlinepress.comresearchgate.net
Q & A
What are the primary synthetic routes for 6-(4-Ethoxybenzyl)pyrimidin-4-ol, and how do reaction conditions affect regioselectivity?
Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions on pyrimidine scaffolds. A common strategy is substituting a halogen (e.g., chlorine) at position 6 with a 4-ethoxybenzyl group. For example:
- Step 1: React 4-chloro-6-iodopyrimidin-4-ol with 4-ethoxybenzyl magnesium bromide in anhydrous THF under argon at 60°C.
- Step 2: Hydrolyze the 4-chloro group using NaOH in ethanol to yield the hydroxyl group.
Key Considerations:
- Reagent Choice: Use of Grignard reagents or palladium-catalyzed couplings (e.g., Suzuki-Miyaura) for benzyl group introduction .
- Regioselectivity: Electron-withdrawing groups (e.g., Cl at position 4) direct substitutions to position 6. Steric hindrance from the ethoxybenzyl group may necessitate longer reaction times .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
